molecular formula C11H19NO4S B12609827 N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine CAS No. 918424-18-7

N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine

Cat. No.: B12609827
CAS No.: 918424-18-7
M. Wt: 261.34 g/mol
InChI Key: PVMHVEOXLLNEJH-QMMMGPOBSA-N
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Description

N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid cysteine. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine typically involves the protection of the amino group of L-cysteine with a Boc group. This can be achieved by reacting L-cysteine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process . This method allows for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of cystine (disulfide-linked cysteine).

    Reduction: Regeneration of free thiol groups.

    Substitution: Removal of the Boc group to yield free amine.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected amino acid to prevent unwanted side reactions.

    Biology: Employed in the study of protein structure and function by selectively protecting cysteine residues.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the synthesis of complex organic molecules and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine involves the selective protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Boc-protected amino group and the prop-1-en-1-yl group attached to the sulfur atom of cysteine. This dual functionality allows for selective reactions and modifications, making it a valuable compound in synthetic chemistry and peptide synthesis .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-1-enylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h5-6,8H,7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMHVEOXLLNEJH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CSCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC=CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20845970
Record name N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20845970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918424-18-7
Record name N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20845970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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